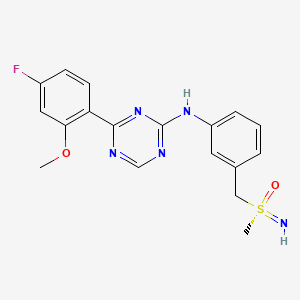
4-(Azidomethyl)phenol
概要
説明
“4-(Azidomethyl)phenol” (AMP) is a chemical compound that has drawn great scientific interest. It is a derivative phenol compound that contains an azide group, making it a suitable molecule for use in various fields of research and industry. The CAS number for this compound is 55116-31-9 .
Synthesis Analysis
The synthesis of phenolic compounds can be done by several techniques, such as liquid chromatography (HPLC and UPLC), gas chromatography (GC), or spectrophotometry (TPC, DPPH, FRAP assay etc.) . The synthesis of new compounds can be achieved by introducing heterocyclic moieties .Molecular Structure Analysis
Phenolic compounds and proteins can form complexes via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces and hydrogen bonding . The conformational changes of the protein upon binding with polyphenols can lead to the folding or unfolding of the protein molecules, forming insoluble or soluble complexes .Chemical Reactions Analysis
Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The chemical reactions that occur during the baking technologies in the bakery and biscuit industry may also affect the results of measurements .Physical And Chemical Properties Analysis
Phenols exhibit unique physical and chemical properties in comparison to alcohol. These physical and chemical properties of phenols are mainly due to the presence of the hydroxyl group . The melting point of 4-(Azidomethyl)phenol is 132 °C .科学的研究の応用
1. Bioorthogonal Chemistry
- Summary of the Application : 4-(Azidomethyl)phenol is used as a building block for the synthesis of azide-modified nucleosides, which are important for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .
- Methods of Application : The azido group is introduced into the nucleoside and oligonucleotide of interest. This is followed by click reactions, often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates .
- Results or Outcomes : This method allows the identification, tracking, and specific isolation of various oligonucleotides in vitro and in cells without interference or cross reactions with other biomolecules .
2. Medicinal Chemistry
- Summary of the Application : 4-(Azidomethyl)phenol is used in the synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, which have shown antiproliferative activity against certain cancer cell lines .
- Methods of Application : The compound is prepared from 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles .
- Results or Outcomes : The most potent compounds displayed low micromolar GI50 values. 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol proved to be the most active, induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated the initiator enzyme of apoptotic cascade caspase 9, induced a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduced the expression levels of proliferating cell nuclear antigen (PCNA) .
3. Material Sciences
- Summary of the Application : Organic azides, including 4-(Azidomethyl)phenol, are used as cross-linkers in material sciences . They are highly reactive and versatile, making them suitable for a variety of applications .
- Methods of Application : The azide group is often used in reactions such as the regioselective copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles . Other reactions include the Staudinger reduction, the aza-Wittig reaction, and the Curtius rearrangement .
- Results or Outcomes : The use of organic azides in material sciences is based on their propensity to release nitrogen by thermal activation or photolysis . This process produces highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking, a process used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .
4. Organic Synthesis
- Summary of the Application : 4-(Azidomethyl)phenol can be used in the reductive cleavage of C sp3 and C sp2 carbon-heteroatom bonds, including C-O, C-N, and C-S bonds .
- Methods of Application : A tethered alkene functionality can be used as a traceless directing group for a zirconium catalyzed reductive cleavage . This reaction is especially useful for cleavage of homoallylic ethers and the removal of terminal allyl and propargyl groups .
- Results or Outcomes : This method provides a new way to cleave carbon-heteroatom bonds, which can be useful in various organic synthesis applications .
5. Polymer Chemistry
- Summary of the Application : Organic azides, including 4-(Azidomethyl)phenol, are used in the synthesis of polyamines by anionic and cationic ring-opening polymerization . These polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
- Methods of Application : The polymerization of ring-strained nitrogen-containing monomers is challenging, but the resulting polymers are highly useful . The high amine density of these polymers lends its use in a wide range of applications .
- Results or Outcomes : Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications .
6. Nucleic Acid Functionalization
- Summary of the Application : 4-(Azidomethyl)phenol is used as a building block for the synthesis of azide-modified nucleosides, which are important for RNA and DNA functionalization .
- Methods of Application : The azido group is introduced into the nucleoside and oligonucleotide of interest. This is followed by click reactions, often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates .
- Results or Outcomes : This method allows the identification, tracking, and specific isolation of various oligonucleotides in vitro and in cells without interference or cross reactions with other biomolecules .
Safety And Hazards
Phenol can cause severe exposure which can lead to liver and/or kidney damage, skin burns, tremor, convulsions, and twitching . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
将来の方向性
特性
IUPAC Name |
4-(azidomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-10-9-5-6-1-3-7(11)4-2-6/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYZDEQNOHSNOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449521 | |
| Record name | Phenol, 4-(azidomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azidomethyl)phenol | |
CAS RN |
55116-31-9 | |
| Record name | Phenol, 4-(azidomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



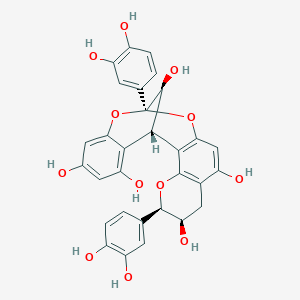
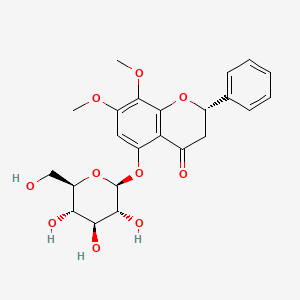
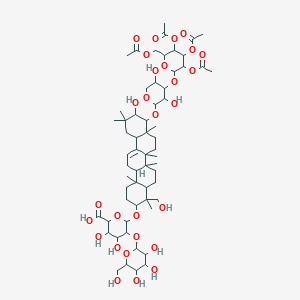
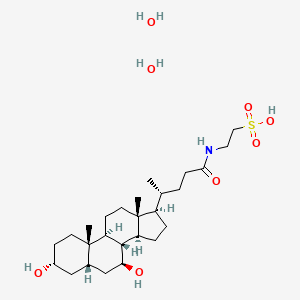
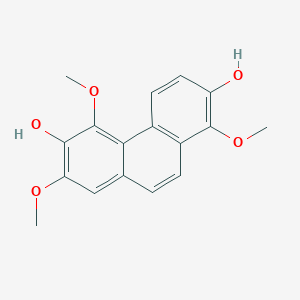
![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B1649285.png)
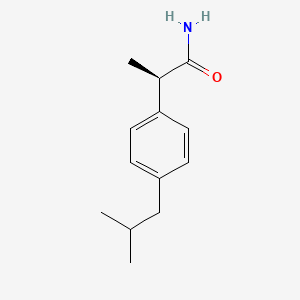
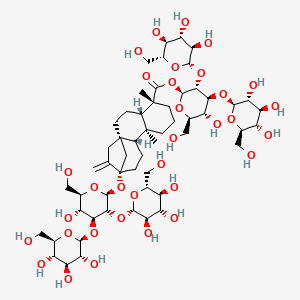
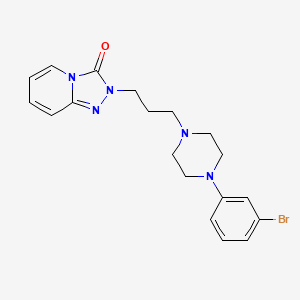
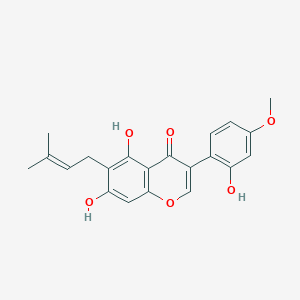
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(E)-3-methylpent-2-enyl]chromen-4-one](/img/structure/B1649294.png)
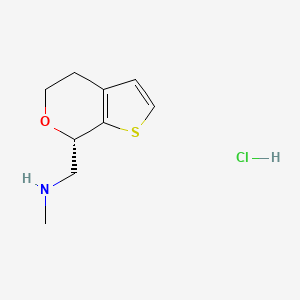
![3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1649298.png)
